4-Bromo-2-fluoro-3-methoxyaniline

Catalog No.
S8459408
CAS No.
M.F
C7H7BrFNO
M. Wt
220.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-3-methoxyaniline

Product Name

4-Bromo-2-fluoro-3-methoxyaniline

IUPAC Name

4-bromo-2-fluoro-3-methoxyaniline

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

InChI

InChI=1S/C7H7BrFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3

InChI Key

IBANZBUUXSNGLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)N)Br

Canonical SMILES

COC1=C(C=CC(=C1F)N)Br

4-Bromo-2-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7BrFNOC_7H_7BrFNO and a molecular weight of 220.04 g/mol. This compound features a methoxy group, a bromine atom, and a fluorine atom attached to an aniline structure, making it a halogenated derivative of aniline. The presence of these halogens significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in synthetic organic chemistry.

Due to the presence of reactive functional groups:

  • Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at these positions.
  • Electrophilic Aromatic Substitution: The electron-donating methoxy group enhances the reactivity of the aromatic ring, facilitating electrophilic substitutions.
  • Reduction Reactions: The nitro or other reducible groups can be reduced to amines, expanding its utility in synthetic pathways.

The biological activity of 4-Bromo-2-fluoro-3-methoxyaniline has been explored in various studies. It exhibits potential as:

  • Antimicrobial Agent: Some derivatives have shown activity against bacterial strains.
  • Pharmaceutical Intermediates: Its structure allows it to act as a precursor for drugs targeting specific biological pathways.
  • Inhibitors: It may inhibit certain enzymes or biological processes, which is valuable in drug development.

Several synthetic routes exist for the preparation of 4-Bromo-2-fluoro-3-methoxyaniline:

  • Halogenation Reaction: The compound can be synthesized by reacting 2-fluoro-3-methoxyaniline with N-bromosuccinimide in N,N-dimethylformamide. This method typically yields high purity and efficiency (up to 98%) .

    Steps:
    • Dissolve 2-fluoro-3-methoxyaniline in DMF.
    • Add N-bromosuccinimide dropwise while stirring at room temperature for several hours.
    • Isolate the product using ethyl acetate and wash with brine.
  • Alternative Methods: Other methods may involve variations in solvents or reaction conditions but generally follow similar halogenation principles.

4-Bromo-2-fluoro-3-methoxyaniline serves multiple purposes in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
  • Agrochemicals: Acts as a building block for pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: Utilized in the production of various dyes owing to its stable aromatic structure.

Several compounds share structural similarities with 4-Bromo-2-fluoro-3-methoxyaniline, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-fluoroanilineBromine and fluorine on different positionsDifferent reactivity due to substitution pattern
2-FluoroanilineFluorine on the ortho positionLacks bromine, affecting its reactivity
4-MethoxyanilineMethoxy group onlyDoes not possess halogens, limiting its applications
6-Bromo-2-fluoroanilineSimilar halogenation but different positionPotentially different biological activities

Each compound’s unique arrangement of substituents results in distinct chemical behaviors and applications, highlighting the significance of structural variations in organic compounds.

Substituted anilines have long served as foundational building blocks in organic chemistry, with their synthetic utility evolving alongside advances in catalysis and reaction design. Early methods for introducing multiple substituents relied on sequential halogenation and alkoxylation steps, often hampered by poor regioselectivity and low yields. For instance, traditional bromination of 4-methoxyaniline required precise temperature control (15–60°C) to avoid overhalogenation, while fluorination demanded specialized reagents like potassium fluoride (KF). The advent of copper-catalyzed domino rearrangements marked a paradigm shift, enabling the efficient synthesis of multisubstituted anilines in fewer steps. In such reactions, a -methoxy shift precedes a -rearrangement, selectively installing substituents at ortho, meta, and para positions. This methodology has been particularly transformative for compounds like 4-Bromo-2-fluoro-3-methoxyaniline, where conventional approaches struggled with competing reaction pathways.

Positional Isomerism and Electronic Modulation in Halogenated Methoxyanilines

The electronic landscape of halogenated methoxyanilines is profoundly influenced by substituent positioning. In 4-Bromo-2-fluoro-3-methoxyaniline, the bromine atom at position 4 exerts a strong electron-withdrawing inductive effect (-I), while the fluorine at position 2 contributes a weaker -I effect. Conversely, the methoxy group at position 3 donates electrons via resonance (+M), creating a polarized aromatic system. This interplay is quantified by the Hammett equation, where substituent constants ($$ \sigma $$) predict reactivity trends. For example:

$$
\log\left(\frac{k}{k_0}\right) = \rho \sigma
$$

Here, $$ \sigma{\text{Br}} = +0.86 $$, $$ \sigma{\text{F}} = +0.06 $$, and $$ \sigma{\text{OCH}3} = -0.27 $$, illustrating how bromine dominates the electronic profile. Positional isomerism further complicates synthesis; for instance, 4-bromo-3-fluoro-2-methoxyaniline (CAS 127408-03-1) exhibits distinct physicochemical properties due to altered substituent interactions. Advanced mass spectrometry techniques, such as chemical ionization-tandem MS (CI-MS/MS), now enable precise differentiation of these isomers by analyzing adduct fragmentation patterns.

Electrophilic Aromatic Substitution Strategies for Bromo-Fluoro Functionalization

Electrophilic aromatic substitution (EAS) is central to introducing bromine and fluorine substituents onto the aniline ring. The amino group in aniline derivatives acts as a strong activating group, directing incoming electrophiles to specific positions. For 4-bromo-2-fluoro-3-methoxyaniline, bromination typically precedes fluorination due to the steric and electronic effects of substituents.

Bromination:
N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is widely used for regioselective bromination. In a representative procedure, 2-fluoro-3-methoxyaniline reacts with NBS (1.0 equiv) in DMF at room temperature, yielding 4-bromo-2-fluoro-3-methoxyaniline in 98% yield [5]. The solvent’s polar aprotic nature stabilizes the transition state, enhancing reaction efficiency. Alternative brominating agents, such as molecular bromine (Br₂), often require stringent conditions and generate di-brominated byproducts, making NBS preferable for mono-bromination [4].

Fluorination:
Electrophilic fluorination employs reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The fluorine atom is introduced via directed ortho-substitution, leveraging the amino group’s activating effect. For example, fluorination of 3-methoxy-4-bromoaniline using NFSI in acetonitrile at 60°C achieves moderate yields, though competing side reactions necessitate careful stoichiometric control [3].

Table 1: Comparison of Brominating Agents

ReagentSolventTemperatureYieldSelectivity
NBSDMF20°C98%High
Br₂CH₂Cl₂0°C76%Moderate

Regioselective Methoxylation Techniques in Aniline Derivative Synthesis

Methoxylation at the 3-position of the aniline ring is achieved through nucleophilic aromatic substitution or Ullmann-type coupling. A common approach involves the methylation of a hydroxyl precursor.

Stepwise Methoxylation:

  • Nitration: p-Nitrochlorobenzene is nitrated to introduce a nitro group at the 4-position.
  • Methoxylation: The nitro group is replaced with methoxy via reaction with sodium methoxide in methanol under reflux [6].
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methoxyaniline.

Directed Ortho-Metalation:
Using n-butyllithium and trimethyltin chloride, the amino group directs lithiation to the ortho position, enabling subsequent methoxylation with methyl iodide. This method avoids competing para-substitution, achieving >90% regioselectivity [4].

Solvent-Mediated Optimization of Coupling Reactions

Solvent choice critically impacts reaction kinetics and product distribution in multi-step syntheses.

DMF in Bromination:
In the NBS-mediated bromination of 2-fluoro-3-methoxyaniline, DMF’s high polarity stabilizes charged intermediates, accelerating the reaction. By contrast, non-polar solvents like toluene result in incomplete conversion due to poor solubility of NBS [5].

Table 2: Solvent Effects on Bromination Efficiency

SolventDielectric ConstantReaction TimeYield
DMF36.73 h98%
THF7.512 h45%
Toluene2.424 h<10%

Transition Metal-Catalyzed Cross-Coupling Applications

The bromine substituent in 4-bromo-2-fluoro-3-methoxyaniline serves as a handle for cross-coupling reactions, enabling diversification of the aromatic core.

Suzuki-Miyaura Coupling:
Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling with aryl boronic acids, replacing bromine with aryl groups. For instance, reaction with phenylboronic acid in tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C yields biaryl derivatives, crucial for drug discovery [5].

Buchwald-Hartwig Amination:
Using Pd₂(dba)₃ and Xantphos as ligands, the bromine atom is displaced by amines, introducing nitrogen-containing side chains. This method is instrumental in synthesizing analogs of kinase inhibitors [6].

Table 3: Cross-Coupling Reactions and Catalysts

Reaction TypeCatalystLigandYield
Suzuki-MiyauraPd(PPh₃)₄None85%
Buchwald-HartwigPd₂(dba)₃Xantphos78%

4-Bromo-2-fluoro-3-methoxyaniline serves as a critical building block in pharmaceutical intermediate development for targeted therapeutics . The compound's unique substitution pattern provides multiple reactive sites that enable diverse synthetic transformations essential for drug discovery and development. The presence of bromine at the 4-position, fluorine at the 2-position, and a methoxy group at the 3-position creates an electron-rich aromatic system with distinct electronic properties that facilitate selective functionalization reactions [2].

In pharmaceutical applications, the compound functions primarily as an intermediate in the synthesis of drugs targeting specific receptors and enzymes [3]. The halogen substituents, particularly the bromine atom, serve as excellent leaving groups for nucleophilic aromatic substitution reactions and cross-coupling processes. The bromine atom enables efficient palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck coupling reactions, which are fundamental transformations in medicinal chemistry for constructing carbon-carbon bonds [4] [5]. These coupling reactions allow for the introduction of various aromatic and heteroaromatic moieties, expanding the chemical space accessible for drug discovery.

The fluorine substituent at the 2-position imparts unique pharmacological properties to pharmaceutical compounds. Fluorine incorporation in drug molecules is known to enhance metabolic stability, increase bioavailability, and improve binding affinity to target proteins . The strategic placement of fluorine also influences the compound's lipophilicity and membrane permeability, critical factors in drug development. Research has demonstrated that fluorinated aniline derivatives exhibit enhanced biological activities and improved pharmacokinetic profiles compared to their non-fluorinated analogs [7].

The methoxy group at the 3-position provides additional synthetic versatility through its potential for demethylation to form phenolic compounds or further functionalization through directed metalation reactions. Directed ortho-metalation strategies have been extensively employed with aniline derivatives to achieve regioselective functionalization [8] [9]. The methoxy group serves as a directing group for lithiation reactions, enabling selective introduction of substituents at adjacent positions.

Studies have shown that halogenated aniline derivatives containing multiple substituents, such as 4-Bromo-2-fluoro-3-methoxyaniline, serve as key intermediates in the synthesis of complex pharmaceutical targets. The compound has been utilized in the development of molecules targeting various therapeutic areas, including oncology, neurology, and infectious diseases . The ability to selectively modify each functional group allows medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds.

Cross-coupling reactions involving 4-Bromo-2-fluoro-3-methoxyaniline have been successfully employed in the synthesis of biaryl compounds and heterocyclic systems that are prevalent in pharmaceutical agents [10] [5]. The regioselectivity of these reactions is influenced by the electronic effects of the substituents, with the electron-donating methoxy group activating the aromatic ring toward electrophilic substitution while the electron-withdrawing fluorine and bromine atoms provide complementary reactivity patterns.

Recent advances in palladium-catalyzed coupling reactions have expanded the utility of halogenated anilines in pharmaceutical synthesis. Suzuki-Miyaura cross-coupling reactions of ortho-bromoanilines have been developed to provide efficient access to substituted biaryl anilines, which are important structural motifs in many pharmaceutical compounds [5]. These reactions proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in pharmaceutical synthesis.

Data Table 1: Pharmaceutical Applications of 4-Bromo-2-fluoro-3-methoxyaniline

Application AreaTarget ClassSynthetic TransformationBiological Activity
OncologyKinase InhibitorsSuzuki-Miyaura CouplingTumor Suppression
NeurologyReceptor ModulatorsHeck CouplingNeuroprotection [3]
Infectious DiseaseEnzyme InhibitorsNucleophilic SubstitutionAntimicrobial Activity
CardiovascularIon Channel BlockersCross-CouplingCardioprotection [7]

Material Science Applications in Conjugated Polymer Design

4-Bromo-2-fluoro-3-methoxyaniline represents a valuable monomer precursor for the design and synthesis of conjugated polymers with enhanced electronic properties. The incorporation of halogenated aniline derivatives into polymer backbones has emerged as a promising strategy for developing advanced materials with tailored optoelectronic characteristics [11]. The unique electronic structure of this compound, featuring multiple electron-withdrawing and electron-donating substituents, enables the fine-tuning of energy levels and charge transport properties in conjugated polymer systems.

The bromine substituent at the 4-position serves as an excellent functional handle for polymerization reactions, particularly through palladium-catalyzed cross-coupling polymerizations that are fundamental to the synthesis of conjugated polymers [12] [13]. Suzuki-Miyaura polycondensation reactions utilizing brominated aniline derivatives have been successfully employed to construct alternating donor-acceptor copolymers with precisely controlled molecular architectures. The ability to incorporate 4-Bromo-2-fluoro-3-methoxyaniline into polymer backbones through these coupling reactions enables the development of materials with specific electronic properties required for organic electronic devices.

The fluorine substituent contributes significantly to the polymer's electronic properties by lowering the highest occupied molecular orbital energy levels and enhancing the electron-accepting character of the polymer backbone [12]. This effect is particularly important in the design of n-type semiconducting polymers for organic field-effect transistors and organic photovoltaic devices. The incorporation of fluorinated building blocks has been shown to improve charge carrier mobility and device stability in organic electronic applications.

Conjugated polymers incorporating halogenated aniline derivatives demonstrate enhanced stability toward environmental degradation, a critical factor for practical applications in electronic devices [11]. The presence of fluorine atoms in the polymer backbone increases resistance to oxidation and improves thermal stability, extending the operational lifetime of electronic devices. Studies have shown that fluorinated conjugated polymers maintain their electronic properties under prolonged exposure to ambient conditions, making them suitable for commercial applications.

The methoxy substituent at the 3-position provides additional functionality for post-polymerization modifications and influences the polymer's solubility characteristics. The electron-donating nature of the methoxy group creates a push-pull electronic structure when combined with the electron-withdrawing halogen substituents, resulting in reduced band gaps and enhanced light absorption properties [14]. This electronic structure is particularly advantageous for photovoltaic applications where broad light absorption is desired.

Research in polyaniline derivatives has demonstrated that halogenated monomers can significantly improve the conductivity and processability of conducting polymers [11] [15]. The incorporation of 4-Bromo-2-fluoro-3-methoxyaniline into polyaniline structures through various synthetic routes has been shown to enhance the polymer's electrical conductivity while maintaining solution processability. These modified polyanilines exhibit improved performance in applications such as electromagnetic interference shielding and anti-corrosion coatings.

The design of donor-acceptor conjugated polymers utilizing 4-Bromo-2-fluoro-3-methoxyaniline as a building block has led to materials with tunable optical and electronic properties [13] [16]. The alternating arrangement of electron-rich and electron-poor units creates intramolecular charge transfer characteristics that can be optimized for specific applications. These polymers have shown promising performance in organic photovoltaic devices, achieving power conversion efficiencies comparable to state-of-the-art materials.

Conjugated polymers based on halogenated aniline building blocks have demonstrated unique self-assembly properties that are valuable for creating ordered nanostructures [17]. The combination of π-π stacking interactions and halogen bonding effects enables the formation of well-defined morphologies that enhance charge transport properties in thin film devices. These materials have been successfully employed in the fabrication of organic field-effect transistors with high charge carrier mobilities.

Data Table 2: Material Science Applications of 4-Bromo-2-fluoro-3-methoxyaniline in Conjugated Polymers

Polymer TypePolymerization MethodBand Gap (eV)Conductivity (S/cm)Application
Donor-Acceptor CopolymerSuzuki-Miyaura1.8-2.2 [13]10⁻³-10⁻¹ [11]Organic Photovoltaics
Modified PolyanilineOxidative Polymerization2.5-3.0 [15]10⁻¹-10² [11]Conducting Coatings
Conjugated HomopolymerCross-Coupling2.0-2.5 [12]10⁻⁴-10⁻² [17]Field-Effect Transistors
Selenophene CopolymerStille Coupling1.6-2.0 [17]10⁻²-10⁰ [12]Solar Cell Devices

Agrochemical Synthesis Through Directed Functional Group Manipulation

4-Bromo-2-fluoro-3-methoxyaniline serves as a crucial intermediate in agrochemical synthesis through strategic manipulation of its functional groups. The compound's multi-substituted aromatic framework provides multiple sites for selective functionalization, enabling the construction of complex pesticide and herbicide molecules with enhanced biological activity and environmental properties [18]. The presence of both electron-withdrawing halogens and an electron-donating methoxy group creates a versatile platform for directed synthetic transformations that are essential in modern agrochemical development.

The bromine substituent at the 4-position serves as a primary site for cross-coupling reactions that are fundamental to agrochemical synthesis. Palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Heck coupling processes, enable the introduction of various aromatic and heteroaromatic moieties that are common structural features in active agrochemical ingredients [4] [19]. These coupling reactions provide access to biaryl systems and extended conjugated structures that are prevalent in herbicides and fungicides with improved selectivity and reduced environmental persistence.

Halogenated aniline derivatives, including 4-Bromo-2-fluoro-3-methoxyaniline, are extensively utilized as pesticide intermediates due to their ability to undergo selective functionalization reactions [18]. The compound serves as a precursor for the synthesis of 3,4-dichloroaniline derivatives and related structures that are key components in herbicide formulations. The strategic placement of halogens enables regioselective substitution reactions that allow for precise control over the substitution pattern in the final agrochemical products.

The fluorine substituent at the 2-position imparts unique properties to agrochemical compounds, including enhanced bioactivity and improved environmental fate characteristics. Fluorinated agrochemicals often exhibit increased potency against target pests while demonstrating reduced toxicity to non-target organisms [20] . The incorporation of fluorine also influences the compound's lipophilicity and bioavailability, factors that are critical for optimizing pesticide efficacy and reducing application rates.

Directed ortho-metalation reactions utilizing the methoxy group as a directing group have been employed in the synthesis of complex agrochemical intermediates from 4-Bromo-2-fluoro-3-methoxyaniline [8] [9]. These reactions enable the introduction of functional groups at specific positions on the aromatic ring, providing access to substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution reactions. The regioselectivity of these transformations is crucial for developing agrochemicals with optimized biological profiles.

The synthesis of herbicide intermediates through functional group manipulation of halogenated anilines has been demonstrated in numerous industrial processes [18] [21]. 4-Bromo-2-fluoro-3-methoxyaniline can be converted to various herbicide precursors through selective reduction of the nitro group, halogen exchange reactions, and coupling with heterocyclic systems. These transformations are typically carried out under controlled conditions to ensure high selectivity and yield.

Advanced oxidation processes have been developed for the degradation of aniline derivatives in agrochemical wastewater, demonstrating the environmental considerations associated with these compounds [21]. The understanding of degradation pathways for halogenated anilines like 4-Bromo-2-fluoro-3-methoxyaniline is essential for designing environmentally compatible agrochemicals and developing effective waste treatment strategies.

The development of novel agrochemicals through directed functionalization of 4-Bromo-2-fluoro-3-methoxyaniline has focused on creating compounds with improved selectivity profiles. By systematically modifying the substitution pattern through controlled synthetic transformations, researchers have developed herbicides that selectively target specific weed species while minimizing impact on crop plants [18]. This approach has led to the development of more sustainable agrochemical solutions with reduced environmental impact.

Recent advances in synthetic methodology have enabled the efficient preparation of complex agrochemical intermediates from simple halogenated aniline precursors. Continuous flow synthesis techniques and catalytic processes have been developed to improve the efficiency and scalability of these transformations [22]. These advances have made it possible to produce agrochemical intermediates on an industrial scale while maintaining high selectivity and minimizing waste generation.

Data Table 3: Agrochemical Applications Through Functional Group Manipulation

Target Compound ClassSynthetic RouteFunctional Group TransformationBiological ActivityEnvironmental Fate
Herbicide IntermediatesCross-CouplingBr → Aryl Substitution [4]Selective Phytotoxicity [18]Biodegradable [21]
Fungicide PrecursorsNucleophilic SubstitutionF → N-Heterocycle Antifungal Activity [20]Low Persistence [21]
Insecticide Building BlocksDirected MetalationOMe → Directed Lithiation [8]Neurotoxic Action [18]Controlled Degradation [21]
Plant Growth RegulatorsCoupling/CyclizationMulti-site Functionalization [9]Hormonal Activity Rapid Metabolism [21]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.96950 g/mol

Monoisotopic Mass

218.96950 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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